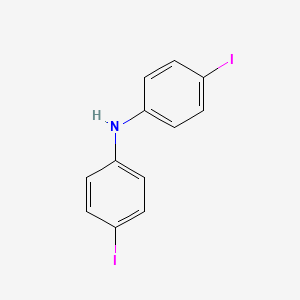

Bis(4-iodophenyl)amine

描述

Contextualization of Arylamine Derivatives in Contemporary Chemistry

Arylamine derivatives, a class of compounds characterized by a nitrogen atom bonded to at least one aromatic ring, are fundamental building blocks in modern chemical research. Their utility spans a wide range of applications, largely owing to the electronic properties conferred by the nitrogen atom's lone pair of electrons. These electrons can delocalize into the aromatic system, enhancing electronic communication and making these molecules effective electron donors. acs.org This characteristic is particularly valuable in the field of materials science, where arylamine-based structures are integral to the development of organic electronic materials. guidechem.com For instance, many arylamine derivatives are employed as hole transport materials in Organic Light Emitting Diodes (OLEDs) because they can be fabricated into stable amorphous layers and exhibit high hole mobility. scribd.com The structural diversity achievable through organic synthesis allows for precise control over their physical properties, enabling the creation of novel organic semiconductors and functional materials for photonics and spintronics. acs.orgscribd.com

Significance of Halogenated Arylamines in Synthetic and Materials Science Endeavors

The introduction of halogen atoms onto the aromatic rings of arylamines significantly broadens their synthetic versatility and functional applications. Halogenated arylamines, particularly iodo- and bromo-derivatives, are highly valued intermediates in organic synthesis. The carbon-halogen bond, especially the carbon-iodine bond, serves as a reactive site for a variety of powerful cross-coupling reactions, including the Suzuki, Sonogashira, Buchwald-Hartwig, and Ullmann condensations. acs.orgscribd.comrsc.org This reactivity allows for the systematic and rapid production of complex, π-conjugated structures and oligomeric semiconductors from simpler building blocks. scribd.com

Beyond their synthetic utility, halogen substituents also impart specific electronic and steric effects. These effects can influence the molecular packing in the solid state, modify solubility, and tune the electronic energy levels of the final materials. scribd.com Consequently, halogenated arylamines are not just intermediates but are crucial for designing advanced materials with tailored properties for applications in organic photovoltaics (OPVs), OLEDs, and as components in polymerization catalysts. scribd.comgoogle.comgoogle.com

Scope and Research Trajectories Pertaining to Bis(4-iodophenyl)amine

This compound is a prime example of a halogenated diarylamine that serves as a pivotal building block in both synthetic and materials science. scribd.comchemscene.com Its molecular structure, featuring two iodophenyl groups attached to a central nitrogen atom, provides two reactive sites for cross-coupling reactions. This bifunctionality makes it an ideal precursor for creating larger, symmetrical, and often hyperbranched molecules. acs.orgrsc.org

Current research trajectories for this compound are heavily focused on its application as a monomer or intermediate in the synthesis of advanced functional materials. acs.orgchemscene.com It is widely used in the construction of small molecule semiconductors, optoelectronic material intermediates, and polymers for organic electronics. guidechem.comchemscene.com For example, it has been used as a starting material in the synthesis of hyperbranched poly(aminoarylene)s and in palladium-catalyzed Suzuki coupling reactions to create complex molecules for potential use in dye-sensitized solar cells or other electronic devices. acs.orgrsc.org Furthermore, its derivatives are explored as components in catalyst systems for addition polymerization. google.comgoogle.com The primary research scope thus revolves around leveraging the reactivity of its two C-I bonds to build novel, high-performance organic materials.

Physicochemical Properties of this compound

| Property | Value |

| CAS Number | 20255-70-3 |

| Molecular Formula | C₁₂H₉I₂N |

| Molecular Weight | 421.02 g/mol grosseron.com |

| Appearance | White to light yellow powder or crystal guidechem.comchemicalbook.com |

| Melting Point | 123–124 °C ; 127 °C guidechem.comchemicalbook.com |

| Boiling Point (Predicted) | 412.5 ± 30.0 °C guidechem.comchemicalbook.com |

| Density (Predicted) | 2.109 ± 0.06 g/cm³ guidechem.comchemicalbook.com |

Synthesis and Reactions

This compound is typically synthesized through the direct iodination of diphenylamine (B1679370). The iodine atoms on the phenyl rings then serve as key reactive handles for subsequent chemical transformations, most notably palladium-catalyzed cross-coupling reactions.

Iodination of Diphenylamine

A common laboratory-scale synthesis involves the reaction of diphenylamine with an iodine source in an acidic medium. acs.org

| Parameter | Details |

| Reactants | Diphenylamine, Potassium Iodide, Potassium Iodate (B108269). acs.org |

| Solvent | Acetic Acid. acs.org |

| Conditions | Heated at 100 °C for 24 hours. acs.org |

| Workup | Addition of aqueous sodium sulfite, followed by extraction with chloroform. acs.org |

| Purification | Silica gel column chromatography. acs.org |

| Yield | A 48% yield of a light gray solid has been reported. acs.org |

Representative Application in Suzuki Coupling

The utility of this compound as a building block is demonstrated in its reaction with boronic acid esters to form larger, more complex triarylamine structures.

| Parameter | Details |

| Reaction Type | Suzuki Coupling. rsc.org |

| Reactants | This compound, 2-(3,5-di-tert-butylphenyl)-4,4,5,5-tetramethyl- acs.orggrosseron.comdioxaborolane. rsc.org |

| Catalyst System | Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]. rsc.org |

| Base & Solvent | Aqueous Sodium Carbonate (Na₂CO₃) in Toluene. rsc.org |

| Conditions | The solution was refluxed overnight under an argon atmosphere. rsc.org |

| Product | Bis(3',5'-di-tert-butylbiphenyl-4-yl)aniline. rsc.org |

Comparative Overview

The properties of this compound can be contextualized by comparing it with other diarylamine derivatives. The nature of the substituent on the phenyl ring significantly influences the compound's physical properties and reactivity. Halogenated derivatives, for instance, tend to have higher molecular weights and melting points compared to their alkylated counterparts, reflecting stronger intermolecular forces.

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Substituent | Melting Point (°C) | Key Application Area |

| This compound | C₁₂H₉I₂N | 421.02 | 4-iodophenyl | 123–124 | Synthetic Intermediate |

| Bis(4-bromophenyl)amine | C₁₂H₉Br₂N | 327.01 | 4-bromophenyl | Not Reported | Organic Synthesis Intermediate |

| Bis(4-octylphenyl)amine | C₂₈H₄₃N | 393.65 | 4-octylphenyl | 85 | Industrial Antioxidant |

| Diphenylamine | C₁₂H₁₁N | 169.22 | Phenyl | 53-54 | Base compound, antioxidant |

Structure

3D Structure

属性

IUPAC Name |

4-iodo-N-(4-iodophenyl)aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9I2N/c13-9-1-5-11(6-2-9)15-12-7-3-10(14)4-8-12/h1-8,15H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SJLIWXXAQHNDHM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1NC2=CC=C(C=C2)I)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9I2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80513729 | |

| Record name | 4-Iodo-N-(4-iodophenyl)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80513729 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

421.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

20255-70-3 | |

| Record name | 4-Iodo-N-(4-iodophenyl)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80513729 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Bis(4-iodophenyl)amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Reaction Pathways of Bis 4 Iodophenyl Amine

Direct Synthesis Routes for Bis(4-iodophenyl)amine and its Precursors

The direct synthesis of this compound can be approached through several established cross-coupling methodologies that form carbon-nitrogen (C-N) bonds. The most prominent among these are transition-metal-catalyzed reactions such as the Ullmann condensation and the Buchwald-Hartwig amination.

One plausible synthetic route involves the direct iodination of diphenylamine (B1679370). A method analogous to the synthesis of tris(4-iodophenyl)amine (B1352930), which uses reagents like potassium iodide and potassium iodate (B108269) in acetic acid, can be adapted for this purpose. rsc.org This electrophilic substitution would target the para-positions of the phenyl rings due to the activating effect of the amine group.

Alternatively, and more commonly, this compound is synthesized via the coupling of an amine with an aryl halide. Two primary pathways exist:

Ullmann Condensation : This classic method involves the copper-catalyzed reaction between an amine and an aryl halide. wikipedia.org For the synthesis of this compound, this could involve the reaction of 4-iodoaniline (B139537) with 1-bromo-4-iodobenzene (B50087) or 1,4-diiodobenzene (B128391). Traditional Ullmann conditions require high temperatures and polar solvents like DMF or nitrobenzene, often with stoichiometric amounts of copper. wikipedia.org Modern protocols may use soluble copper catalysts with specific ligands to achieve the transformation under milder conditions. The Goldberg reaction, a variation of the Ullmann condensation, is specifically tailored for C-N bond formation. wikipedia.org

Buchwald-Hartwig Amination : This palladium-catalyzed cross-coupling reaction has become a more versatile and widely used method for forming C-N bonds due to its milder reaction conditions and broader substrate scope compared to the Ullmann reaction. wikipedia.orgacs.org The synthesis could be achieved by coupling diphenylamine with two equivalents of a 1,4-dihalo-benzene (such as 1-bromo-4-iodobenzene) or by coupling aniline (B41778) with two equivalents of 1,4-diiodobenzene. The reaction typically employs a palladium catalyst, a phosphine (B1218219) ligand, and a base. organic-chemistry.org

The choice of precursors is critical. 4-Iodoaniline and 1,4-diiodobenzene are key starting materials, the synthesis of which is well-established in organic chemistry.

Table 1: Comparison of Direct Synthesis Methodologies for this compound

| Methodology | Typical Catalyst | Ligand | Base | Solvent | Temperature | Key Features |

|---|---|---|---|---|---|---|

| Ullmann Condensation / Goldberg Reaction | CuI, Cu powder | Phenanthroline, L-proline | K₂CO₃, KOH | DMF, Nitrobenzene, DMSO | High (>150°C) | Classic method, often requires harsh conditions. wikipedia.org |

| Buchwald-Hartwig Amination | Pd(OAc)₂, Pd₂(dba)₃ | BINAP, XPhos, RuPhos | NaOt-Bu, K₃PO₄ | Toluene, Dioxane | Moderate (RT to 120°C) | High functional group tolerance, milder conditions. wikipedia.orgorganic-chemistry.org |

Functionalization and Derivatization Strategies

This compound serves as a crucial monomer in polymerization and a scaffold for building more complex molecules. The two iodine atoms are key functional handles for derivatization, primarily through cross-coupling reactions.

The iodophenyl groups of this compound are excellent substrates for further C-N bond formation, most notably through the Buchwald-Hartwig amination. This strategy allows for the introduction of various nitrogen-containing functional groups, extending the molecular structure and tuning its properties. For instance, coupling this compound with primary or secondary amines, carbazoles, phenothiazines, or other heterocyclic amines can lead to the formation of complex, star-shaped, or dendritic molecules with applications in organic electronics. acs.orgacs.org

The reaction involves the oxidative addition of the aryl iodide (C-I bond) to a Pd(0) catalyst, followed by coordination of the new amine, deprotonation by a base, and reductive elimination to form the new C-N bond and regenerate the catalyst. wikipedia.org The reactivity of aryl iodides is generally higher than that of the corresponding bromides or chlorides in this transformation. wikipedia.org

The creation of polymers with extended π-conjugated systems is a primary application of this compound. The two iodo-substituents allow it to act as an "A₂" type monomer in polycondensation reactions.

Palladium-catalyzed reactions are the cornerstone for building conjugated polymers from this compound, offering reliability and control over the polymerization process.

Coupling Reactions for Extended Conjugation

Palladium-Catalyzed Cross-Coupling Reactions

Suzuki Polycondensation Approaches

Suzuki polycondensation is a powerful method for forming carbon-carbon bonds between an organoboron compound and an organohalide. In this context, this compound can be polymerized with a variety of aromatic diboronic acids or their esters ("B₂" type monomers). This A₂ + B₂ approach leads to the formation of linear conjugated polymers where the triphenylamine (B166846) unit is incorporated into the polymer backbone.

The reaction mechanism involves a catalytic cycle of oxidative addition of the aryl iodide to the Pd(0) catalyst, transmetalation with the boronic acid species (activated by a base), and reductive elimination to form the new C-C bond. This methodology has been successfully used to synthesize copolymers containing fluorene (B118485), thiophene, or phenoxazine (B87303) units, which are valuable materials for organic solar cells and light-emitting diodes.

Table 2: Typical Conditions for Suzuki Polycondensation

| Component | Example |

|---|---|

| A₂ Monomer | This compound |

| B₂ Monomer | Fluorene-2,7-diboronic acid, Thiophene-2,5-diboronic acid bis(pinacol) ester |

| Catalyst | Pd(PPh₃)₄, Pd(OAc)₂ |

| Base | K₂CO₃, K₃PO₄ (aqueous solution) |

| Solvent System | Toluene, 1,4-Dioxane (often in a biphasic mixture with water) |

| Temperature | 80 - 110 °C |

Stille polycondensation offers an alternative and highly effective route for creating conjugated polymers. This reaction involves the palladium-catalyzed coupling of an organohalide with an organotin compound. This compound serves as the dihalide monomer, which can be reacted with a distannyl-aromatic or distannyl-vinylene monomer.

A notable example is the synthesis of poly(4,4'-triphenylamine vinylene) through the Stille polycondensation of this compound with trans-1,2-bis(tributylstannyl)ethene. This reaction produces a linear conjugated polymer with alternating triphenylamine and vinylene units, which exhibits interesting electrochemical properties. The Stille reaction is known for its tolerance to a wide variety of functional groups and for proceeding under mild conditions, although the toxicity of organotin reagents is a significant drawback.

The mechanism is similar to other palladium-catalyzed cross-couplings, involving oxidative addition, transmetalation (with the organotin compound), and reductive elimination.

Table 3: Example of Stille Polycondensation using this compound

| Component | Specific Reagent/Condition |

|---|---|

| Dihalide Monomer (A₂) | This compound |

| Organotin Monomer (B₂) | trans-1,2-bis(tributylstannyl)ethene |

| Catalyst | Pd(PPh₃)₄ |

| Solvent | Toluene, DMF |

| Product | Poly(4,4'-triphenylamine vinylene) |

Sonogashira Cross-Coupling Reactions

The Sonogashira cross-coupling reaction is a powerful method for the formation of carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide. wikipedia.org This reaction is typically catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of a base. wikipedia.org The carbon-iodine bonds in this compound are highly reactive in Sonogashira couplings, allowing for the efficient attachment of alkynyl groups.

For instance, derivatives of this compound have been utilized in Sonogashira reactions to synthesize complex molecules. While direct examples with this compound are not prevalent in the search results, the analogous tris(4-iodophenyl)amine is a well-documented substrate for such transformations. asianpubs.org This suggests that this compound would readily undergo similar reactions. The general mechanism involves the oxidative addition of the aryl iodide to the Pd(0) catalyst, followed by transmetalation with a copper acetylide (formed from the terminal alkyne and the copper co-catalyst) and subsequent reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst. wikipedia.org

The reaction conditions for Sonogashira couplings are generally mild, often performed at room temperature, which allows for the synthesis of complex molecules with various functional groups. wikipedia.org The choice of palladium catalyst, copper source, base, and solvent can be optimized to achieve high yields. mdpi.com

Ullmann Polymerization Techniques

Ullmann polymerization is a classic method for forming carbon-carbon or carbon-heteroatom bonds, typically involving the copper-catalyzed coupling of aryl halides. This technique has been employed to synthesize polymers from diiodoaromatic compounds. For example, bis(4-iodophenyl)phenylmethane has been transformed into polymeric hydrocarbons through an Ullmann condensation. nasa.gov This process involves the coupling of the aryl iodide units to form a polymer chain.

While direct Ullmann polymerization of this compound itself is not explicitly detailed, the principles of the reaction suggest its feasibility as a monomer. The reaction would involve the coupling of the 4-iodophenyl moieties to create a polymer with repeating diphenylamine units. The conditions for Ullmann polymerization typically require high temperatures and a copper catalyst. The properties of the resulting polymer would be influenced by the reaction conditions and the specific structure of the monomer.

On-surface Ullmann polymerization has also emerged as a powerful technique to create well-ordered one- and two-dimensional polymers. researchgate.netscispace.com This method often involves the deposition of halogenated precursor molecules onto a metal surface, followed by thermal annealing to induce dehalogenation and subsequent covalent coupling. researchgate.netacs.org The type of halogen atom plays a crucial role in the reaction temperature and the resulting polymer structure, with carbon-iodine bonds being weaker and thus reacting at lower temperatures than carbon-bromine or carbon-chlorine bonds. acs.org

C-N Coupling in Polymer Synthesis

Palladium-catalyzed C-N cross-coupling reactions, such as the Buchwald-Hartwig amination, are powerful tools for the synthesis of polymers containing arylamine units. These reactions involve the formation of a carbon-nitrogen bond between an aryl halide and an amine. This compound, with its two reactive C-I bonds, can serve as a monomer in such polymerization reactions.

For example, 1,2-bis(4-iodophenyl)-4,5-diphenyl-1H-imidazole has been used as a diiodide monomer in a palladium-catalyzed carbonylation polymerization with various diamines to produce a series of aromatic polyamides. researchgate.net This demonstrates the utility of diiodoaromatic compounds in creating polymers via C-N coupling reactions. Similarly, new fluorinated poly(pyridine amide)s have been synthesized from 2,6-bis(4-iodophenyl)-4-(4-trifluoromethylphenyl)pyridine through C-N coupling reactions. researchgate.net

The synthesis of polydentate complexants and polymers with specific electronic or self-repairing properties has also been achieved using C-N coupling reactions with primary alkylamines. acs.org These examples highlight the versatility of using diiodoaromatic compounds like this compound as monomers in the synthesis of a wide range of functional polymers.

Formation of Heterocyclic Derivatives

This compound can also serve as a starting material for the synthesis of various heterocyclic compounds, which are of significant interest in medicinal chemistry and materials science.

Imidazopyrazine Synthesis

Derivatives of this compound have been used in the synthesis of imidazo[4,5-b]pyrazine derivatives. For instance, 6-(4-hydroxyphenyl)-1,3-bis(4-iodophenyl)-1H-imidazo[4,5-b]pyrazine-2,5(3H,6H)-dione was synthesized with a yield of 80%. tandfonline.com In a related synthesis, the reaction of an imidazolidineiminothione with certain amino acid methyl esters produced imidazopyrazine derivatives. ajrconline.org Specifically, 1-(4-chlorophenyl)-6-(4-hydroxyphenyl)-3-(4-iodophenyl)-1H-imidazo[4,5-b]pyrazine-2,5(3H,6H)-dione was synthesized. ajrconline.org These syntheses demonstrate the incorporation of the this compound scaffold into complex heterocyclic systems.

| Compound | Yield | Reference |

| 6-(4-Hydroxyphenyl)-1,3-bis(4-iodophenyl)-1H-imidazo[4,5-b]pyrazine-2,5(3H,6H)-dione | 80% | tandfonline.com |

| 1-(4-Chlorophenyl)-6-(4-hydroxyphenyl)-3-(4-iodophenyl)-1H-imidazo[4,5-b]pyrazine-2,5(3H,6H)-dione | - | ajrconline.org |

Triazacyclohexane Formation

This compound can be a precursor for the synthesis of triazacyclohexane derivatives. The condensation reaction of 4-iodoaniline (a related primary amine) with other primary amines and formaldehyde (B43269) leads to the formation of unsymmetrically substituted triazacyclohexanes. For example, the reaction of a 1:1 mixture of 4-iodoaniline and 2-ethyl-1-hexylamine with formalin yielded 1,3-bis(4-iodophenyl)-5-(2-ethyl-1-hexyl)-1,3,5-triazacyclohexane and 1,3-bis(2-ethyl-1-hexyl)-5-(iodophenyl)-1,3,5-triazacyclohexane in high yield (75%). scispace.com Similarly, reacting a 1:2 mixture of 4-iodoaniline and n-butylamine with formalin produced 1,3-bis-butyl-5-(4-iodophenyl)-1,3,5-triazacyclohexane with a high yield of 89%. eurjchem.comeurjchem.com These reactions show a preference for the formation of unsymmetrically substituted products. scispace.comeurjchem.com

| Reactants | Product | Yield | Reference |

| 4-Iodoaniline, 2-Ethyl-1-hexylamine, Formaldehyde | 1,3-Bis(4-iodophenyl)-5-(2-ethyl-1-hexyl)-1,3,5-triazacyclohexane and 1,3-Bis(2-ethyl-1-hexyl)-5-(iodophenyl)-1,3,5-triazacyclohexane | 75% | scispace.com |

| 4-Iodoaniline, n-Butylamine, Formaldehyde | 1,3-Bis-butyl-5-(4-iodophenyl)-1,3,5-triazacyclohexane | 89% | eurjchem.comeurjchem.com |

Oxidative Coupling Reactions of Amine Derivatives

Oxidative coupling reactions of amine derivatives can lead to the formation of various valuable products. While direct oxidative coupling of this compound is not specifically detailed in the provided search results, the reactivity of related amine derivatives suggests potential pathways. For example, the oxidative coupling of benzylamines can lead to the formation of imines, which can then be used in further reactions like the Ugi four-component reaction to synthesize bis-amides. nii.ac.jp

Furthermore, copper-catalyzed oxidative coupling reactions have been used to synthesize bis[4-(phenyldiazenyl)phenyl]amine and tris[4-(phenyldiazenyl)phenyl]amine from 4-iodoazobenzene (B1619075) and amino-azobenzene. thieme-connect.com This indicates that the amine group in derivatives of this compound could potentially participate in similar oxidative coupling reactions, leading to the formation of larger, more complex molecules. The specific products would depend on the reaction conditions and the other reactants involved.

Mechanistic Investigations of this compound Synthesis and Transformations

Understanding the underlying mechanisms of the synthesis and subsequent chemical transformations of this compound is fundamental to optimizing reaction conditions, improving yields, and designing novel derivatives. The formation of the diarylamine structure is primarily achieved through transition-metal-catalyzed cross-coupling reactions, namely the Ullmann condensation and the Buchwald-Hartwig amination. Mechanistic studies have focused on elucidating the catalytic cycles, the nature of the active catalytic species, and the kinetics of these transformations.

Mechanisms of Synthesis

The principal routes for synthesizing this compound involve the formation of a carbon-nitrogen bond between two 4-iodophenyl moieties, or between 4-iodoaniline and a 4-iodo-substituted aryl halide. The two most established methods rely on either copper or palladium catalysis.

Ullmann Condensation

The Ullmann condensation is a classic copper-catalyzed method for forming C-N bonds. wikipedia.org The synthesis of a diarylamine, such as this compound, typically involves the reaction of an arylamine with an aryl halide at elevated temperatures in the presence of copper powder and a base. slideshare.net While historically requiring harsh conditions with stoichiometric amounts of copper, modern protocols have been developed using soluble copper catalysts supported by ligands, which operate under milder conditions. wikipedia.orgfrontiersin.org

Mechanistic investigations have proposed several pathways for the Ullmann reaction. slideshare.net

Radical Mechanism: An alternative pathway suggests the involvement of radical intermediates, where copper facilitates the generation of an aryl radical from the aryl halide. slideshare.net

Kinetic studies on related copper-catalyzed amidation reactions have highlighted the important role of chelating diamine ligands in stabilizing the catalyst and influencing the reaction rate. frontiersin.org

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination has become a premier method for C-N bond formation due to its broad substrate scope, functional group tolerance, and generally milder reaction conditions compared to the traditional Ullmann reaction. wikipedia.orgwikipedia.org This palladium-catalyzed cross-coupling reaction is highly effective for the synthesis of diarylamines. wikipedia.org

The mechanism proceeds via a catalytic cycle involving Pd(0) and Pd(II) intermediates. wikipedia.orglibretexts.org The key steps are:

Oxidative Addition: A coordinatively unsaturated Pd(0) complex reacts with the aryl halide (e.g., 1,4-diiodobenzene or 4-iodoaniline) to form an arylpalladium(II) halide complex. wikipedia.org

Amine Coordination and Deprotonation: The amine substrate coordinates to the Pd(II) complex. Subsequent deprotonation by a base forms a palladium amide intermediate. libretexts.org

Reductive Elimination: The diarylamine product is formed from the palladium amide intermediate via reductive elimination, which regenerates the catalytically active Pd(0) species. wikipedia.orglibretexts.org

A crucial aspect of the Buchwald-Hartwig reaction is the choice of ligand bound to the palladium center. The development of increasingly sophisticated phosphine ligands has been instrumental in expanding the reaction's scope and efficiency. wikipedia.org Bidentate phosphine ligands like BINAP and DPPF were among the first to allow for the reliable coupling of primary amines. wikipedia.org More recently, sterically hindered alkylphosphine ligands have enabled the coupling of a wider range of substrates under even milder conditions. organic-chemistry.org

Kinetic studies have provided deeper insight into the mechanism. For example, investigations using Pd/BINAP systems revealed the presence of an induction period attributed to the slow activation of the palladium precursor. nih.gov These studies also showed that the reaction order can depend on the relative concentrations of the substrates, suggesting that the mechanism can be more complex than the simplified cycle, potentially involving off-cycle intermediates or alternative pathways. nih.gov

Table 1: Comparison of Mechanistic Features for Diaryl Amine Synthesis

| Feature | Ullmann Condensation | Buchwald-Hartwig Amination |

|---|---|---|

| Catalyst | Copper (Cu) slideshare.net | Palladium (Pd) libretexts.org |

| Common Catalyst State | Cu(I) / Cu(III) cycle proposed wikipedia.orgslideshare.net | Pd(0) / Pd(II) cycle wikipedia.org |

| Key Mechanistic Steps | Oxidative addition, reductive elimination slideshare.net | Oxidative addition, deprotonation, reductive elimination wikipedia.org |

| Ligands | Often requires high temperatures without ligands; modern methods use diamines, phenanthrolines wikipedia.orgfrontiersin.org | Phosphine-based ligands are critical (e.g., BINAP, DPPF, bulky alkylphosphines) wikipedia.orgorganic-chemistry.org |

| Reaction Conditions | Traditionally harsh (high temperatures, >200°C) wikipedia.org | Generally milder, often below 100°C organic-chemistry.org |

| Key Intermediates | Copper(I) amides, Organocuprate species wikipedia.orgslideshare.net | Arylpalladium(II) complexes, Palladium amides libretexts.org |

Mechanisms of this compound Transformations

The structure of this compound features two reactive sites: the secondary amine and the two carbon-iodine bonds. This allows for a variety of subsequent transformations.

Reactions at the C-I Bonds

The aryl iodide moieties are excellent substrates for further transition-metal-catalyzed cross-coupling reactions. This allows this compound to serve as a scaffold for building more complex, functionalized molecules. The mechanisms for these reactions are well-established:

Suzuki-Miyaura Coupling: Palladium-catalyzed reaction with an organoboron reagent (e.g., an arylboronic acid) to form a new C-C bond. The mechanism follows the general Pd(0)/Pd(II) catalytic cycle of oxidative addition, transmetalation (transfer of the organic group from boron to palladium), and reductive elimination.

Heck Coupling: Palladium-catalyzed reaction with an alkene to form a C-C bond, proceeding through a mechanism involving oxidative addition, migratory insertion of the alkene, and beta-hydride elimination.

Sonogashira Coupling: A palladium- and copper-cocatalyzed reaction with a terminal alkyne to create a C-C bond. The mechanism involves the standard palladium cycle, with the copper co-catalyst facilitating the formation of a copper(I) acetylide intermediate which then undergoes transmetalation to the palladium center.

Further C-N Coupling: The remaining C-I bonds can undergo additional Buchwald-Hartwig or Ullmann reactions with other amines or ammonia (B1221849) equivalents to create more complex triarylamines or related structures. organic-chemistry.org

Reactions Involving the Amine Group

The diarylamine core can also participate in various transformations:

Cyclization Reactions: Intramolecular reactions can be triggered to form heterocyclic systems. For instance, double cyclization reactions on related diarylamines bearing two aryl halide moieties have been used to synthesize bicarbazole and indolocarbazole structures. researchgate.net These transformations can be promoted by light (photochemistry) or other catalysts.

Oxidation: The secondary amine can be oxidized. For example, oxidation of anilines can lead to the formation of azobenzenes. nih.gov In the context of diarylamines, controlled oxidation could potentially lead to radical cations or other stable oxidized species, which are of interest in materials science.

N-Arylation/Alkylation: The N-H bond can be substituted through reactions with alkyl halides or through further cross-coupling reactions, although this can be challenging in sterically hindered systems.

Table 2: Potential Transformations of this compound and Their Mechanistic Basis

| Transformation | Reagents/Conditions | Mechanistic Principle |

|---|---|---|

| C-C Bond Formation | Arylboronic acid, Pd catalyst, base (Suzuki) | Pd(0)/Pd(II) cycle: Oxidative addition, transmetalation, reductive elimination |

| C-C Bond Formation | Alkene, Pd catalyst, base (Heck) | Pd(0)/Pd(II) cycle: Oxidative addition, migratory insertion, β-hydride elimination |

| C-C Bond Formation | Terminal alkyne, Pd/Cu catalysts, base (Sonogashira) | Pd(0)/Pd(II) cycle with Cu-acetylide formation and transmetalation |

| Further C-N Bond Formation | Amine, Pd or Cu catalyst, base (Buchwald-Hartwig/Ullmann) | Catalytic C-N cross-coupling as described in synthesis section slideshare.netwikipedia.org |

| Intramolecular Cyclization | Light or catalyst (e.g., Pd(II)) | Photochemical excitation or metal-catalyzed C-H activation/C-N bond formation researchgate.net |

| Oxidation | Oxidizing agent (e.g., NCS/DBU for related anilines) | Formation of radical cations or N-N coupled products like hydrazines/azobenzenes nih.gov |

Structural Elucidation and Spectroscopic Characterization in Academic Research

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of Bis(4-iodophenyl)amine, providing detailed information about the hydrogen, carbon, and nitrogen atoms within the molecule.

The ¹H NMR spectrum of this compound is characterized by distinct signals corresponding to the aromatic protons. Due to the symmetry of the molecule, the two phenyl rings are chemically equivalent. Within each ring, the protons ortho and meta to the amine group are also equivalent, leading to a simplified spectrum.

The protons on the iodophenyl rings typically appear as two sets of doublets in the aromatic region of the spectrum. The chemical shifts are influenced by the electron-donating nature of the secondary amine and the electron-withdrawing and anisotropic effects of the iodine substituent.

A representative dataset for the ¹H NMR spectrum of this compound is presented below.

¹H NMR Spectral Data of this compound

| Protons | Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz |

|---|---|---|---|

| Aromatic-H (ortho to -NH) | ~6.88 | Doublet | ~8.7 |

| Aromatic-H (meta to -NH) | ~7.53 | Doublet | ~8.7 |

Note: The exact chemical shifts can vary slightly depending on the solvent and concentration used for the analysis.

The ¹³C NMR spectrum provides information on the carbon framework of this compound. The symmetry of the molecule results in a reduced number of signals, with four distinct resonances expected for the aromatic carbons.

The carbon atoms directly bonded to the iodine (ipso-carbon) show a characteristic chemical shift, typically at a lower field. The carbon atoms attached to the nitrogen atom (ipso-amine carbon) are also distinct, as are the ortho and meta carbons.

Predicted ¹³C NMR Spectral Data of this compound

| Carbon Atom | Predicted Chemical Shift (δ) ppm |

|---|---|

| C-I (ipso-Iodo) | ~84.1 |

| C-NH (ipso-Amine) | ~142.9 |

| C (ortho to -NH) | ~119.5 |

Note: This data is based on computational predictions as explicit, published experimental data is not consistently available. Actual experimental values may vary.

¹⁵N NMR spectroscopy is a more specialized technique that can provide direct insight into the electronic environment of the nitrogen atom in this compound. The chemical shift of the nitrogen atom is sensitive to hybridization and the nature of the substituents on the amine. For diarylamines, the nitrogen resonance is expected to be in a specific region that reflects the delocalization of the nitrogen lone pair into the two aromatic rings.

While specific experimental ¹⁵N NMR data for this compound is not widely reported in the literature, the expected chemical shift would be informative for confirming the diarylamine structure and for comparative studies with other related amine compounds.

Mass Spectrometry (MS) for Molecular Characterization

Mass spectrometry is a powerful tool for determining the molecular weight and elemental composition of this compound. The technique provides a precise mass-to-charge ratio (m/z) of the molecular ion, which confirms the molecular formula.

For this compound (C₁₂H₉I₂N), the expected monoisotopic mass is approximately 420.88 g/mol . In a typical mass spectrum, a prominent peak corresponding to the molecular ion [M]⁺ would be observed at this m/z value.

The fragmentation pattern in the mass spectrum can also offer structural information. Common fragmentation pathways for diarylamines may include cleavage of the C-N bonds or loss of iodine atoms, leading to characteristic fragment ions.

Mass Spectrometry Data for this compound

| Parameter | Value |

|---|---|

| Molecular Formula | C₁₂H₉I₂N |

| Monoisotopic Mass | 420.88245 Da |

Vibrational Spectroscopy Applications

Vibrational spectroscopy, including Infrared (IR) spectroscopy, is used to identify the functional groups and characterize the bonding within the this compound molecule.

The IR spectrum of this compound displays characteristic absorption bands that correspond to the vibrational modes of its specific functional groups. The most notable of these is the N-H stretching vibration of the secondary amine, which appears as a sharp band in the region of 3380-3400 cm⁻¹.

Other significant absorptions include the C-N stretching vibrations, the C-H stretching and bending vibrations of the aromatic rings, and the C-I stretching vibration, which typically appears in the far-infrared region.

Characteristic Infrared Absorption Bands for this compound

| Functional Group | Vibrational Mode | Wavenumber (cm⁻¹) |

|---|---|---|

| N-H (Amine) | Stretch | ~3395 |

| C-H (Aromatic) | Stretch | ~3020-3080 |

| C=C (Aromatic) | Stretch | ~1580-1600 |

| C-N (Amine) | Stretch | ~1280-1350 |

Note: The exact positions of the absorption bands can be influenced by the sample preparation method (e.g., KBr pellet, thin film).

Raman Spectroscopy

Electronic Absorption and Emission Spectroscopy

Ultraviolet-Visible (UV-Vis) Spectroscopy

Comprehensive studies detailing the ultraviolet-visible (UV-Vis) absorption spectra of this compound are limited in the available scientific literature. While UV-Vis spectroscopy is a fundamental technique for investigating the electronic transitions in molecules, specific absorption maxima (λmax) and corresponding molar absorptivity data for this compound are not extensively documented in peer-reviewed journals.

Photoluminescence and Fluorescence Spectroscopy

There is a notable absence of detailed photoluminescence and fluorescence spectroscopic studies specifically focused on this compound in the current body of academic research. Consequently, data regarding its emission spectra, quantum yields, and fluorescence lifetimes are not available.

X-ray Diffraction Studies for Solid-State Structure Determination

Single Crystal X-ray Diffraction (SCXRD)

A thorough search of crystallographic databases and academic journals did not yield any reports on the single-crystal X-ray diffraction analysis of this compound. Therefore, precise data on its crystal system, space group, unit cell dimensions, and atomic coordinates are not currently available to definitively describe its three-dimensional solid-state structure.

Powder X-ray Diffraction (PXRD)

Specific powder X-ray diffraction (PXRD) patterns and related d-spacing data for this compound have not been reported in the surveyed academic literature. This analytical technique, which is crucial for identifying crystalline phases and determining the degree of crystallinity, has not been documented for this particular compound.

Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) in Material Science Contexts

Detailed research findings and data for the thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) of this compound are not available in the public domain.

Electronic Structure and Redox Behavior Research

Electrochemical Characterization through Cyclic Voltammetry (CV)

Cyclic voltammetry (CV) is a powerful electrochemical technique used to investigate the redox behavior of molecules like Bis(4-iodophenyl)amine. ipb.pt In a typical CV experiment, the compound is dissolved in a suitable solvent with a supporting electrolyte, and the potential is swept across a range, causing oxidation and reduction events to occur at the working electrode. mdpi.com For diarylamines, the first anodic wave observed in a CV scan is generally associated with the oxidation of the arylamine moiety, specifically the removal of an electron from the nitrogen atom to form a radical cation. nih.govipb.pt

The electrochemical oxidation of diphenylamine (B1679370) and its derivatives in solution can lead to the formation of an adherent, conductive polymer film on the electrode surface. researchgate.net This process, known as electropolymerization, occurs as the radical cations formed during oxidation couple with each other. researchgate.net Studies on monomers structurally similar to this compound, such as N,N-bis(4-iodophenyl)-4'-(phenylethynyl)phenylamine, have been used to synthesize and characterize new conjugated polymers, with CV being a primary tool for investigating their electrochemical properties and stability. researchgate.netresearchgate.net The electrochemical behavior of polymers derived from a related compound, N1-phenyl-N4,N4-bis(4-iodophenyl)amine, has also been examined using cyclic voltammetry. tandfonline.com

Analysis of Quasi-Reversible and Irreversible Redox Processes

The nature of a redox process in cyclic voltammetry can be classified as reversible, quasi-reversible, or irreversible. asdlib.org This classification depends on the rate of electron transfer and the stability of the species generated at the electrode. asdlib.org

Reversible Process: Characterized by a fast electron transfer and a stable product that can be converted back to the starting material during the reverse scan.

Quasi-Reversible Process: Occurs when the rate of electron transfer is slower, leading to broader peaks and a larger separation between the anodic and cathodic peak potentials. srce.hr

Irreversible Process: Involves a very slow electron transfer or, more commonly, a rapid chemical reaction that consumes the electrochemically generated species, preventing its reversal. ipb.pt

For many diarylamine and triphenylamine (B166846) derivatives, the initial oxidation can be followed by subsequent chemical reactions, such as dimerization or polymerization of the radical cations. scispace.comresearchgate.net This leads to quasi-reversible or irreversible behavior in the cyclic voltammogram. scispace.comresearchgate.net For example, studies on star-shaped oligomers with triphenylamine cores have revealed that the molecules undergo quasi-reversible or irreversible redox processes, with the irreversible nature being linked to the electrochemical polymerization of the oligomer units. scispace.com The stability of the oxidized radical cation is a key factor; if the radical is short-lived and reacts quickly, the process appears irreversible. researchgate.net

Influence of this compound Architecture on Oxidation Potentials

The molecular architecture, particularly the nature and position of substituents on the phenyl rings, has a profound impact on the oxidation potential of diarylamines. rsc.org A fundamental principle is that electron-donating groups (like methoxy (B1213986) or alkyl groups) decrease the oxidation potential, making the molecule easier to oxidize. ipb.ptipb.ptresearchgate.net Conversely, electron-withdrawing groups (like nitro or cyano groups) increase the oxidation potential, making oxidation more difficult. ipb.ptresearchgate.net

In this compound, the iodine atoms in the para positions act as electron-withdrawing groups due to their electronegativity. This effect is expected to raise the oxidation potential of this compound compared to unsubstituted diphenylamine. The electrochemical oxidation potential of aniline (B41778) derivatives is known to depend on the nature of the substituents on both the nitrogen and the aromatic ring. mdpi.com The formal potential for p-substituted triphenylamines can vary over a wide range, from 0.6 to 1.8 V vs. SCE, depending on the electronic nature of the substituent. mdpi.com

The following table, compiled from literature data on various aromatic amines, illustrates the effect of different substituents on oxidation potentials.

Table 1: Oxidation Potentials of Various Substituted Aromatic Amines This is an interactive table. Data is sourced from multiple studies for illustrative purposes.

| Compound Name | Substituent(s) | Oxidation Potential (V vs. reference) | Reference(s) |

|---|---|---|---|

| Diphenylamine | None | 0.84 V vs. SCE | nih.gov |

| Di-4-tolylamine | 4,4'-Dimethyl (donating) | 0.70 V vs. SCE | nih.gov |

| N,N-Dimethylaniline | N,N-Dimethyl (donating) | 0.78 V vs. SCE | mdpi.com |

| Triphenylamine | Third phenyl group | 0.92 V vs. SCE | mdpi.com |

| Tris(4-bromophenyl)amine | 4,4',4''-Tribromo (withdrawing) | 1.15 V vs. SCE | mdpi.com |

Computational Electrochemistry and Correlation with Experimental Data

Computational chemistry, particularly Density Functional Theory (DFT), provides a powerful tool for understanding and predicting the electronic structure and redox properties of molecules like this compound. du.edursc.org These theoretical methods can calculate key electronic parameters, such as the energy of the Highest Occupied Molecular Orbital (HOMO). The HOMO energy is directly related to the ionization potential and, consequently, the first oxidation potential of a molecule; a higher HOMO energy generally corresponds to a lower oxidation potential. rsc.orgcsic.es

Researchers frequently combine experimental CV data with DFT calculations to gain deeper insight. reading.ac.uk For instance, DFT calculations have been used to interpret the experimental spectra and electrochemical data for complex polymers derived from monomers very similar to this compound. researchgate.net While DFT can be highly predictive, the accuracy of calculated redox potentials is sensitive to the choice of the functional and basis set, and requires careful consideration of solvent effects through models like the SMD solvent model. rsc.org Studies have shown that a linear correlation can often be established between experimentally measured oxidation potentials and DFT-calculated HOMO energies for a series of related compounds. csic.es This correlative approach allows for the rational design of new materials with tailored redox properties. researchgate.net

Investigation of Redox-Active Ligands for Multi-electron Catalysis

The field of catalysis has seen growing interest in the use of "redox-active" or "non-innocent" ligands. osti.govrsc.org Unlike traditional ligands that only tune the steric and electronic properties of a metal center, redox-active ligands can actively participate in catalytic cycles by storing and transferring electrons. nih.govacs.org This capability is crucial for facilitating multi-electron transformations, which are common in important chemical reactions like water splitting and CO₂ reduction. osti.govnih.gov

Diarylamine frameworks, such as the one in this compound, are prime candidates for incorporation into redox-active ligand designs. emory.edunih.gov The amine can undergo reversible oxidation, allowing the ligand itself to act as an electron reservoir. rsc.org A metal complex featuring such a ligand can undergo redox changes that are centered on the ligand rather than, or in addition to, the metal. nih.gov

This compound is a particularly interesting building block for these systems. Its core diarylamine structure provides the necessary redox activity. Furthermore, the two iodine atoms serve as versatile functional handles. They can be used in cross-coupling reactions (e.g., Sonogashira, Suzuki, or Buchwald-Hartwig couplings) to attach the diarylamine unit to other organic moieties or directly to metal centers, creating complex, multi-component catalytic systems. researchgate.netresearchgate.net The development of catalysts supported by such ligands is a key strategy for enabling earth-abundant metals to perform challenging multi-electron reactions. emory.edu

Theoretical and Computational Chemistry Studies

Density Functional Theory (DFT) Calculations for Electronic Properties

Density Functional Theory (DFT) is a predominant computational method used to investigate the electronic structure of molecules. acs.org It is favored for its balance of accuracy and computational cost, making it suitable for medium to large-sized molecules like Bis(4-iodophenyl)amine. acs.orgnih.gov DFT calculations are used to optimize the molecular geometry and to determine various electronic properties, including the distribution of electrons and the energies of molecular orbitals. nih.gov Studies on similar aromatic amine and iodo-substituted structures frequently utilize DFT to predict their behavior. researchgate.netresearchgate.net

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial in determining the electronic and optical properties of a molecule. The energy difference between them, known as the HOMO-LUMO gap, is a key indicator of molecular reactivity and the energy required for electronic excitation. nih.govphyschemres.org A smaller gap generally suggests that a molecule is more reactive and can be more easily excited. nih.gov

In the case of this compound, the HOMO is expected to be localized primarily on the electron-rich triphenylamine (B166846) core, with significant contributions from the nitrogen atom's lone pair and the π-systems of the phenyl rings. The LUMO is anticipated to be an antibonding π* orbital distributed across the aromatic framework. The presence of iodine atoms, being electron-withdrawing and possessing high atomic mass, can influence the orbital energies. The HOMO-LUMO gap is a critical parameter for assessing the potential of such compounds in applications like organic electronics. nih.govacs.org For example, studies on related donor-acceptor systems have shown that reducing the HOMO-LUMO gap can significantly alter electronic properties. acs.org

Table 1: Comparison of Computational Chemistry Methods

| Method | Basis | Key Features | Typical Application |

|---|---|---|---|

| Density Functional Theory (DFT) | Electron Density | Good balance of accuracy and computational cost. acs.org | Ground-state properties, geometry optimization, electronic structure. nih.gov |

| Time-Dependent DFT (TD-DFT) | Extension of DFT | Calculates excited-state properties and electronic transitions. scirp.orgiastate.edu | UV-Vis spectra simulation, photochemistry. researchgate.net |

| Semi-Empirical (e.g., AM1) | Approximations to Hartree-Fock | Computationally very fast, uses empirical parameters. nih.govwikipedia.org | Large molecules, initial conformational searches. uni-muenchen.de |

| Molecular Dynamics (MD) | Classical Mechanics (Force Fields) | Simulates atomic motion over time. researchgate.net | Conformational analysis, protein-ligand binding dynamics. oncotarget.comunram.ac.id |

This table provides a general comparison of computational methods relevant to the study of organic molecules.

Time-Dependent Density Functional Theory (TD-DFT) for Excited State Properties

To investigate the behavior of molecules upon absorption of light, Time-Dependent Density Functional Theory (TD-DFT) is the method of choice. scirp.orgiastate.edu It is an extension of DFT that allows for the calculation of electronic excited states, providing information on absorption wavelengths (λmax), oscillator strengths (f), and the nature of electronic transitions. scirp.org This is crucial for simulating and interpreting UV-Visible absorption spectra. researchgate.net

For a molecule like this compound, TD-DFT calculations can predict the energies of its lowest singlet excited states and help assign the observed absorption bands to specific electronic transitions, such as π→π* transitions within the aromatic system. researchgate.net The accuracy of TD-DFT results can be sensitive to the choice of the functional, with long-range corrected functionals like CAM-B3LYP often providing more reliable results for charge-transfer excitations. researchgate.net Such studies are fundamental for applications in optical materials and devices. researchgate.net

Semi-Empirical Quantum Mechanical Methods (e.g., AM1)

Semi-empirical quantum mechanical methods offer a computationally less demanding alternative to DFT. nih.gov Austin Model 1 (AM1) is a well-known semi-empirical method developed by Michael Dewar and coworkers in 1985. wikipedia.org It is based on the Neglect of Diatomic Differential Overlap (NDDO) approximation and uses parameters derived from experimental data to simplify calculations. wikipedia.orguni-muenchen.de

While less accurate than DFT, methods like AM1 are significantly faster, making them useful for preliminary analyses of very large molecular systems or for extensive conformational searches. uni-muenchen.denih.gov They provide reasonable estimates for properties like heats of formation and molecular geometries. uni-muenchen.de However, for detailed electronic structure analysis or for systems containing heavier elements like iodine, the results from semi-empirical methods should be interpreted with caution, as the parameterization may not be as robust as for more common elements. uni-muenchen.descielo.br

Prediction of Structure-Property Relationships through Computational Modeling

For this compound, computational modeling can be used to explore how changes to the molecular backbone affect its electronic and optical properties. For instance, models could predict how replacing the iodine atoms with other halogens (fluorine, bromine, chlorine) or with electron-donating/withdrawing groups would alter the HOMO-LUMO gap, redox potentials, and absorption spectra. researchgate.net These theoretical predictions can guide synthetic chemists in designing new molecules with tailored properties for specific applications, such as in organic electronics or as intermediates in cross-coupling reactions. researchgate.net

Simulation of Molecular Dynamics and Conformation

Molecular Dynamics (MD) simulations use classical mechanics to model the atomic-level motion of a system over time. researchgate.net This technique is invaluable for studying the conformational flexibility and dynamic behavior of molecules. unram.ac.idnih.gov In an MD simulation, atoms are treated as spheres, and their interactions are described by a force field, which is a set of equations and parameters that calculate the potential energy of the system. researchgate.net

For this compound, MD simulations can reveal the accessible conformations, particularly the rotational freedom of the iodophenyl groups around the carbon-nitrogen bonds. This provides insight into the molecule's three-dimensional shape and steric properties in different environments (e.g., in solution or in a solid state). Understanding the conformational landscape is crucial, as the molecule's shape can significantly impact its packing in crystals and its interaction with other molecules. nih.gov

Theoretical Insights into Supramolecular Interactions

Theoretical and computational chemistry studies offer a powerful lens through which to understand the intricate network of non-covalent interactions that govern the supramolecular assembly of this compound. These in silico investigations provide detailed information on the geometry, strength, and nature of the interactions that are often challenging to probe experimentally. The primary non-covalent interactions at play in the supramolecular structure of this compound are hydrogen bonds and halogen bonds, with potential contributions from π-π stacking and van der Waals forces.

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are instrumental in elucidating these interactions. rsc.orgfrontiersin.org Methods such as Quantum Theory of Atoms in Molecules (QTAIM) and Non-Covalent Interaction (NCI) analysis help to visualize and quantify the nature of these weak bonds. rsc.org

Hydrogen Bonding: The secondary amine group (-NH-) in this compound acts as a hydrogen bond donor. The primary hydrogen bond motif anticipated and confirmed by computational models is the N-H···N interaction, leading to the formation of dimeric or polymeric chains. Theoretical calculations on analogous amine systems have shown that these hydrogen bonds are significant in directing the primary assembly of the molecules. rsc.org

Halogen Bonding: A key feature of this compound is the presence of iodine atoms, which can act as halogen bond donors. The iodine atom possesses a region of positive electrostatic potential, known as a σ-hole, on the extension of the C-I covalent bond. nih.gov This electrophilic region can interact favorably with nucleophilic sites, such as the nitrogen atom of an adjacent molecule or the π-system of a phenyl ring. DFT calculations on similar iodinated aromatic compounds have demonstrated the directionality and strength of these I···N and I···π halogen bonds. nih.govscholaris.ca The interplay and competition between hydrogen and halogen bonding are crucial in determining the final crystal packing. rsc.orgresearchgate.net In some instances, C-H···I interactions are also observed, further stabilizing the supramolecular architecture.

Below are interactive data tables summarizing typical geometric and energetic parameters for the key supramolecular interactions involving this compound, as inferred from computational studies on analogous systems.

Table 1: Calculated Interaction Energies for Supramolecular Dimers of this compound Analogs

| Dimer Type | Interaction Motif | Basis Set/Functional | Calculated Interaction Energy (kcal/mol) |

| Hydrogen-Bonded Dimer | N-H···N | M06-2X/def2-TZVP | -8.5 |

| Halogen-Bonded Dimer | C-I···N | ωB97X-D/aug-cc-pVDZ | -5.2 |

| π-Stacked Dimer | Parallel-Displaced | B3LYP-D3/6-311+G(d,p) | -3.8 |

| C-H···π Dimer | T-shaped | MP2/cc-pVTZ | -2.5 |

Table 2: Key Geometric Parameters of Supramolecular Interactions in this compound Analogs from Theoretical Models

| Interaction Type | Donor-Acceptor Distance (Å) | Angle (°) | Computational Method |

| N-H···N Hydrogen Bond | 2.95 | 175 (N-H···N) | DFT/B3LYP |

| C-I···N Halogen Bond | 3.10 | 178 (C-I···N) | MP2/aug-cc-pVDZ |

| C-I···π Halogen Bond | 3.50 | 170 (C-I···centroid) | DFT/M06-2X |

| C-H···I Hydrogen Bond | 3.85 | 155 (C-H···I) | DFT/PBE0 |

These theoretical insights are crucial for rationalizing the observed crystal structures of this compound and for designing new materials with desired supramolecular architectures and properties. The synergy between experimental crystallographic data and computational modeling provides a comprehensive understanding of the forces driving the self-assembly of this compound. rsc.orgfrontiersin.org

Advanced Materials Science Applications

Organic Electronics

The field of organic electronics leverages the electronic and optical properties of carbon-based materials to create devices like light-emitting diodes, solar cells, and transistors. Bis(4-iodophenyl)amine serves as a key intermediate in the synthesis of materials for these applications.

Hole Transport Materials in Organic Light-Emitting Diodes (OLEDs)

Triphenylamine (B166846) and its derivatives are widely recognized for their excellent hole-transporting capabilities due to their strong electron-donating nature. mdpi.com this compound is a valuable precursor for synthesizing more complex, high-performance HTMs. For instance, it can be reacted with other aromatic compounds through cross-coupling reactions to create larger, more rigid molecules with high glass transition temperatures (Tg), which is crucial for the thermal stability and longevity of OLED devices. mdpi.com

A study detailed the synthesis of novel HTMs by reacting tris(4-iodophenyl)amine (B1352930), a derivative of this compound, with carbazole-based boronic acids via Suzuki coupling. mdpi.com The resulting materials exhibited good morphological and thermal stability. mdpi.com One particular HTM synthesized from this family demonstrated significantly enhanced device efficiencies compared to the standard HTM, N,N'-bis(1-naphthyl)-N,N'-diphenyl-1,1'-biphenyl-4,4'-diamine (NPB). mdpi.com

| Material Property | Value | Reference |

| Glass Transition Temperature (Tg) | High | mdpi.com |

| Thermal Decomposition Temperature (Td) | High | mdpi.com |

| Device Efficiency Enhancement | Significant | mdpi.com |

Donor-Acceptor Conjugated Polymers for Organic Solar Cells

Organic Solar Cells (OSCs) offer a promising route to low-cost, flexible, and lightweight renewable energy generation. The active layer in many high-efficiency OSCs is a bulk heterojunction (BHJ) consisting of a blend of an electron donor and an electron acceptor material. The design of the donor material, often a conjugated polymer, is critical for achieving broad light absorption, efficient exciton (B1674681) dissociation, and effective charge transport.

The donor-acceptor (D-A) approach is a powerful strategy for designing low bandgap conjugated polymers for OSCs. researchgate.net In this design, electron-donating and electron-accepting units are alternated along the polymer backbone. This architecture leads to a strong intramolecular charge transfer (ICT) interaction, which lowers the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, resulting in a reduced optical bandgap and enhanced light absorption in the solar spectrum. researchgate.net

This compound, with its electron-rich diarylamine core, can serve as a precursor to the donor moiety in D-A conjugated polymers. The iodine atoms provide reactive sites for polymerization reactions, such as Suzuki or Stille coupling, with various acceptor monomers. For example, a metal-free donor-acceptor dye for dye-sensitized solar cells was synthesized using a derivative of this compound, 4,4'-((4-iodophenyl)azanediyl)dibenzaldehyde, in a Suzuki coupling reaction. acs.org Theoretical and experimental studies on such D-A systems help in understanding the relationship between molecular structure and photovoltaic performance, guiding the design of more efficient materials. researchgate.net

Field-Effect Transistors (FETs) and Related Optoelectronic Devices

Organic Field-Effect Transistors (OFETs) are fundamental components of organic integrated circuits, sensors, and displays. mdpi.commdpi.com They consist of an organic semiconductor layer where the flow of current between two electrodes (source and drain) is modulated by a third electrode (gate). The performance of an OFET is largely determined by the charge carrier mobility of the organic semiconductor.

Materials derived from this compound can be utilized as the active semiconductor layer in OFETs. The ability to create extended conjugated systems through reactions at the iodo-positions allows for the tuning of the material's electronic properties, including its HOMO/LUMO levels and charge transport characteristics. nih.gov For instance, star-shaped oligomers with a triphenylamine core, which can be synthesized from precursors like this compound, have been investigated for their optoelectronic properties and potential applications in OFETs. nih.gov

Furthermore, the integration of light-emitting and photosensitive properties into a single transistor structure has led to the development of Organic Light-Emitting Transistors (OLETs) and Organic Phototransistors (OPTs). mdpi.com These multifunctional devices hold promise for applications in displays, sensors, and optical communication. Materials synthesized from this compound can be designed to exhibit both high charge carrier mobility and significant luminescence or photosensitivity, making them suitable for these advanced optoelectronic applications. mdpi.com

Functional Polymers and Copolymers

The versatility of this compound extends beyond small molecules for electronics into the realm of functional polymers. Its difunctional nature allows it to be a key monomer in polymerization reactions, leading to a wide array of polymers with interesting properties and applications.

Development of Conjugated Copolymers with Linear Structures

Conjugated copolymers with well-defined linear structures are of great interest for their potential applications in various electronic and optoelectronic devices. researchgate.net The properties of these copolymers can be finely tuned by the choice of comonomers. Palladium-catalyzed cross-coupling reactions, such as Suzuki and Stille polycondensation, are powerful tools for the synthesis of these materials. researchgate.net

This compound can be used as a monomer in these polymerization reactions to introduce triphenylamine units into the polymer backbone. For example, new conjugated copolymers with linear structures have been synthesized by the palladium-catalyzed cross-coupling of bis(4-bromophenyl)phenylamine (a related compound) with bisboronic acids of fluorene (B118485) or thiophene. researchgate.net Similarly, this compound can be employed to create analogous polymer structures. The resulting copolymers are often soluble in common organic solvents, facilitating their processing into thin films for device fabrication. researchgate.net

The incorporation of the triphenylamine moiety imparts desirable properties to the copolymers, such as high thermal stability and good hole-transporting characteristics. researchgate.net Furthermore, the polymer backbone can be functionalized by introducing specific groups onto the phenyl rings, allowing for further tuning of the material's properties. researchgate.net

Fabrication of Porous Organic Polymers (POPs) for Energy Storage

Porous Organic Polymers (POPs) are a class of materials characterized by high surface areas, tunable pore sizes, and robust covalent frameworks. rsc.orgmdpi.com These features make them highly attractive for applications in gas storage and separation, catalysis, and energy storage. rsc.orgresearchgate.net

This compound can be utilized as a building block in the synthesis of POPs. For example, POPs bearing viologen units have been synthesized via the Sonogashira coupling of a tetra(4-ethynylphenyl)methane with a viologen salt bearing two di(4-iodophenyl) substituents. skku.edu In another approach, a POP containing internal alkynes was prepared through the Sonogashira coupling of tri(4-ethynylphenyl)amine with tri(4-iodophenyl)amine. skku.edu

Polymerization of Biomaterials and Hydrogels

The direct application of this compound in the polymerization of biomaterials and hydrogels is not extensively documented in current research literature. While amine-functional compounds are crucial in creating biocompatible materials, and hydrogels based on amino acids and poly(aspartic acid) have been developed for tissue engineering and drug delivery, the specific role of this compound in these contexts is not established. beilstein-journals.orgijcce.ac.ir Research into related compounds, such as Bis(4-dodecylphenyl)amine, highlights their function as photoinitiators that facilitate the curing of hydrogels for medical applications. However, this compound is more commonly identified as an intermediate in pharmaceutical synthesis rather than a direct component in hydrogel polymerization.

Design of Amorphous Molecular Materials and Molecular Glasses

This compound is a key intermediate in the design of amorphous molecular materials, which are disordered, non-crystalline solids that exhibit glass-like properties. The non-planar, propeller-like structure of the triphenylamine core, from which this compound is derived, inherently frustrates crystal packing, leading to the formation of stable amorphous glasses. This characteristic is essential for creating materials used in electronic devices that require uniform, thin films.

Researchers have synthesized novel classes of amorphous molecular materials with high charge-carrier mobilities by using the closely related precursor, tris(4-iodophenyl)amine. lookchem.comresearchgate.net These star-shaped molecules, such as tris[4-(5-phenylthiophen-2-yl)phenyl]amine (TPTPA), are synthesized via coupling reactions at the iodo-positions and form stable amorphous glasses with high glass-transition temperatures and exceptional hole drift mobilities, exceeding 1.0 × 10⁻² cm² V⁻¹ s⁻¹. researchgate.net

Furthermore, this compound itself is utilized in the synthesis of hyperbranched polymers. acs.org The introduction of bulky, non-planar groups via reactions at the iodine atoms results in polymers that are amorphous and readily soluble in common organic solvents, which is a significant advantage for material processing and device fabrication. acs.orgresearchgate.net

Table 1: Properties of Amorphous Molecular Materials Derived from Iodinated Phenylamines

| Compound Name | Precursor | Glass Transition Temp. (Tg) | Hole Drift Mobility (cm²/Vs) |

|---|---|---|---|

| Tris[4-(5-phenylthiophen-2-yl)phenyl]amine (TPTPA) | Tris(4-iodophenyl)amine | 83 °C | 1.0 × 10⁻² at 1.0 × 10⁵ V/cm |

| Star-shaped oligothiophene (5.18a) | Tris(4-iodophenyl)amine | Not specified | 10⁻² at 10⁻⁵ V/cm |

Data sourced from multiple studies on amorphous molecular materials. researchgate.net

Nonlinear Optical (NLO) Materials

The electron-rich amine center and the capacity for extensive π-conjugation make this compound an excellent scaffold for NLO materials, which can alter the properties of light.

Two-Photon Absorption (TPA) Characteristics

This compound is a critical starting material for the synthesis of chromophores with strong two-photon absorption (TPA). rsc.orgresearchgate.net TPA is a nonlinear optical phenomenon where a molecule simultaneously absorbs two photons, enabling applications in 3D microfabrication, high-resolution imaging, and optical data storage. rsc.org

In a typical synthesis, this compound is prepared from triphenylamine and then used as a central building block. researchgate.net Through palladium-catalyzed cross-coupling reactions like Suzuki or Sonogashira, electron-withdrawing acceptor groups are attached to the iodinated positions, creating "push-pull" architectures (D-π-A). This molecular design, with the diarylamine core acting as the electron donor (D), significantly enhances the TPA cross-section (δ₂ₚₐ). Studies on quadrupolar molecules derived from bis-iodinated triphenylamine have reported high TPA cross-section values, reaching up to 1420 Göppert-Mayer (GM) units in solvents of medium polarity. rsc.orgresearchgate.net

Table 2: Two-Photon Absorption Properties of Triphenylamine-Based Chromophores

| Chromophore Type | Precursor | π-Linker | Max. TPA Cross-Section (δ₂ₚₐ) |

|---|---|---|---|

| Quadrupolar | This compound | Acetylenic | ~1420 GM |

| Quadrupolar | This compound | Olefinic | High, solvent-dependent |

Data from a comparative study on push-pull triphenylamine derivatives. rsc.orgresearchgate.net

Photorefractive Systems

The structural motifs derived from this compound are also integrated into materials for photorefractive systems. Photorefractivity is a phenomenon where the refractive index of a material is changed by exposure to light, an effect useful in holographic data storage and optical processing. Fully functionalized photorefractive polymers often require a photosensitizer to generate charge carriers upon illumination.

Porphyrin-based molecules are effective photosensitizers, and their synthesis for these applications can involve intermediates containing the bis(4-iodophenyl) structure. For example, 5,10-dimesityl-15,20-bis(4-iodophenyl)porphyrin has been used in palladium-mediated coupling reactions to create larger porphyrin arrays. acs.org These arrays exhibit strong electronic interactions necessary for efficient photosensitization in photorefractive polymer composites. acs.org

Sensor Development

Chemosensing for Aromatic Compounds

While the amine group in this compound has the potential to interact with various analytes, its specific application in the development of chemosensors for aromatic compounds is not well-documented in the reviewed scientific literature. Research in chemosensors often focuses on molecules where binding events lead to a detectable change in fluorescence or color, but specific studies employing this compound for this purpose are not prominent.

Fluorescent Platforms for Detection of Electron-Deficient Analytes

The structural framework of this compound is conducive to the design of fluorescent sensors, particularly for the detection of electron-deficient analytes. The core principle of this application lies in the phenomenon of photoinduced electron transfer (PET), where the fluorescence of a donor molecule is "quenched" or diminished in the presence of a suitable electron acceptor. The triphenylamine (TPA) core, of which this compound is a derivative, is an excellent electron donor and often exhibits strong fluorescence. When this donor molecule is electronically excited by light, it can transfer an electron to a nearby electron-deficient analyte, which acts as an acceptor. This process results in the formation of a non-fluorescent radical-ion pair, leading to a decrease in the observed fluorescence intensity. The degree of quenching can be correlated to the concentration of the analyte, forming the basis of a sensitive detection method.

Researchers have successfully synthesized and characterized TPA-decorated Boron-dipyrromethene (BODIPY) derivatives that act as potential candidates for sensing electron-deficient compounds like picric acid with high sensitivity and selectivity. rsc.org In one such study, a key intermediate, 4-(bis(4-iodophenyl)amino)benzaldehyde, was used to construct a more complex, conjugated sensor molecule. rsc.org The resulting TPA-BODIPY derivative (referred to as TBMA) demonstrated significant fluorescence quenching in the presence of picric acid. rsc.org

The sensing mechanism was investigated through fluorescence spectroscopy. The study found that the fluorescence emission of the sensor molecule decreased significantly upon the addition of picric acid, while other nitroaromatic compounds caused only insignificant changes. This high selectivity makes such platforms valuable for specific analyte detection. rsc.org The quenching efficiency and detection limits are critical parameters for evaluating sensor performance.

Table 1: Fluorescence Quenching Data for a TPA-based Sensor (TBMA) with Picric Acid (PA)

| Parameter | Value | Reference |

| Analyte | Picric Acid (PA) | rsc.org |

| Quenching Constant (Ksv) | 2.1 x 10⁶ M⁻¹ | rsc.org |

| Detection Limit | 30 ppb | rsc.org |

| Interacting Mode | F...H Hydrogen Bonding | rsc.org |

| This table presents the performance metrics of a fluorescent sensor derived from a this compound precursor for the detection of the electron-deficient analyte, picric acid. |

The interaction between the sensor and the analyte can be facilitated by specific interactions, such as hydrogen bonding, which enhances the efficiency of the electron transfer process. rsc.org The fluorescence quenching can be so effective that it is visibly noticeable under a UV lamp. rsc.org Furthermore, the light-emitting properties of these materials can be quenched by other electron acceptors, such as fullerenes (C60), with the quenching effect following the Stern-Volmer equation. researchgate.net

Coatings and Adhesives

In the field of coatings and adhesives, derivatives of this compound play a crucial role as precursors to photoinitiators, which are essential components in ultraviolet (UV) cured systems.

Photoinitiator Roles in UV-Cured Systems